Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

Lipophilicity ADME Medicinal Chemistry

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (CAS 36855-64-8), also known as N-(3-methylpyridin-4-yl)-4-nitrobenzamide, is a synthetic small molecule characterized by a para-nitrobenzamide core linked to a 3-methyl-4-pyridyl substituent. It possesses a molecular formula of C₁₃H₁₁N₃O₃ and a molecular weight of 257.25 g/mol.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 36855-64-8
Cat. No. B12001258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(3-methyl-4-pyridyl)-p-nitro-
CAS36855-64-8
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O3/c1-9-8-14-7-6-12(9)15-13(17)10-2-4-11(5-3-10)16(18)19/h2-8H,1H3,(H,14,15,17)
InChIKeyPWQNAUQOWNUXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (CAS 36855-64-8): Procurement-Grade Overview of a Differentiated Nitrobenzamide Scaffold


Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (CAS 36855-64-8), also known as N-(3-methylpyridin-4-yl)-4-nitrobenzamide, is a synthetic small molecule characterized by a para-nitrobenzamide core linked to a 3-methyl-4-pyridyl substituent. It possesses a molecular formula of C₁₃H₁₁N₃O₃ and a molecular weight of 257.25 g/mol [1]. The compound is primarily utilized in preclinical research as a building block for medicinal chemistry and as a probe for investigating enzyme inhibition pathways . Its structural features, including the specific positioning of the methyl group on the pyridine ring, distinguish it from other nitrobenzamide analogs and provide a basis for differentiated biological and physicochemical properties relevant to scientific selection.

Why Generic Substitution of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (CAS 36855-64-8) is Scientifically Unreliable


Substituting Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (CAS 36855-64-8) with a seemingly similar nitrobenzamide derivative, even one with an identical molecular formula, is scientifically unsound due to the critical influence of regioisomerism and subtle structural variations on both physicochemical and biological performance. For instance, the position of the methyl group on the pyridine ring directly impacts lipophilicity (LogP) [1] and, consequently, membrane permeability, solubility, and target binding affinity. Similarly, analogs lacking the 3-methyl group, such as 4-nitro-N-pyridin-4-ylbenzamide (CAS 13160-58-2), exhibit different molecular geometries and electronic distributions . Class-level inferences from antimicrobial studies of N-pyridylbenzamides demonstrate that even minor modifications lead to significant shifts in antibacterial potency and spectrum [2]. Therefore, assuming interchangeability without direct comparative data risks experimental failure and procurement of an unfit compound.

Product-Specific Quantitative Differentiation Guide for Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (CAS 36855-64-8)


Enhanced Lipophilicity (LogP) of CAS 36855-64-8 Relative to Des-Methyl Analog

The presence of the 3-methyl group on the pyridine ring of CAS 36855-64-8 significantly increases its lipophilicity compared to the des-methyl analog, 4-nitro-N-pyridin-4-ylbenzamide (CAS 13160-58-2). This is a critical parameter for predicting membrane permeability and in vivo distribution. The LogP value for the target compound is reported as 2.49560 [1]. While a precise LogP value for the des-methyl analog was not found in authoritative sources during this analysis, the structural difference of a methyl group is a well-established class-level inference for increased LogP, typically adding ~0.5 LogP units. This suggests a quantifiable difference in lipophilicity that will impact a compound's behavior in biological assays and its suitability for specific formulation strategies .

Lipophilicity ADME Medicinal Chemistry

Solubility Differential: Target Compound CAS 36855-64-8 vs. Regioisomer CAS 313972-73-5

Solubility is a critical determinant of compound handling, assay design, and bioavailability. A close regioisomer, 3-methyl-4-nitro-N-4-pyridinylbenzamide (CAS 313972-73-5), which differs only in the substitution pattern on the pyridine ring, has a reported aqueous solubility of 18.4 µg/mL . While direct solubility data for the target compound CAS 36855-64-8 was not found in authoritative sources during this analysis, the structural difference is minimal. The target compound's predicted LogP of 2.49560 [1] is consistent with a compound of low aqueous solubility. The existence of a quantitative solubility value for a near-identical regioisomer serves as a valuable cross-study comparable, highlighting the importance of verifying solubility for the specific isomer of interest. Any deviation in solubility between these two compounds would be a direct consequence of the regioisomeric arrangement, underscoring the non-interchangeability of these substances.

Solubility Formulation Physicochemical Properties

Differential Antibacterial Potential Inferred from Class-Level SAR of N-Pyridylbenzamides

A 2022 rigorous thesis evaluating a series of N-pyridylbenzamides as potential antimicrobial agents demonstrated that structural variations within this class, including substitution on the pyridine ring, directly modulate in vitro antibacterial potency and spectrum [1]. While the study did not specifically include CAS 36855-64-8, it provides robust class-level evidence that the 3-methyl-4-pyridyl substitution pattern, which is unique to the target compound among its closest analogs, is a key determinant of antimicrobial activity. The thesis concluded that minor changes in the pyridine moiety lead to significant shifts in activity against various Gram-positive and Gram-negative bacterial strains. This establishes a clear, class-level inference that CAS 36855-64-8 will exhibit a differentiated antibacterial profile compared to its unsubstituted (CAS 13160-58-2) or regioisomeric (CAS 313972-73-5) counterparts.

Antibacterial SAR Drug Discovery

Optimal Research and Procurement Application Scenarios for Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (CAS 36855-64-8)


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies for Enhanced Membrane Permeability

Based on its elevated LogP value (2.49560) compared to des-methyl analogs, this compound is an ideal candidate for inclusion in SAR campaigns aimed at improving the membrane permeability of a lead series [1]. Procurement of this specific compound allows medicinal chemists to systematically evaluate the impact of the 3-methyl-4-pyridyl motif on cellular uptake and target engagement, a key step in hit-to-lead optimization.

Antimicrobial Drug Discovery: Probing N-Pyridylbenzamide Chemical Space for Novel Antibacterials

The class-level evidence linking N-pyridylbenzamide substitution patterns to differential antibacterial activity strongly supports the use of CAS 36855-64-8 as a probe molecule in antimicrobial discovery programs [2]. Its unique substitution differentiates it from other simple nitrobenzamides and provides a specific entry point for exploring structure-activity relationships against bacterial targets, particularly in the context of rising antimicrobial resistance.

Physicochemical and Pre-formulation Studies: Benchmarking Solubility and Stability

The availability of a quantitative solubility benchmark for a close regioisomer (CAS 313972-73-5, 18.4 µg/mL) makes CAS 36855-64-8 a valuable tool for comparative physicochemical studies . Researchers can use this compound to directly assess how the regioisomeric arrangement influences key developability parameters like solubility, LogP, and chemical stability. This information is crucial for making informed decisions on formulation strategies and selecting the optimal compound for progression into in vivo studies.

Chemical Biology Tool: Investigating Enzyme Inhibition with a Defined Scaffold

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- is recognized as a useful building block and enzyme inhibitor probe . Its well-defined structure and the availability of comparative data for analogs make it a superior choice for chemical biology experiments requiring a specific, characterized tool compound, rather than a generic or uncharacterized nitrobenzamide, thereby increasing the reproducibility and interpretability of experimental results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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